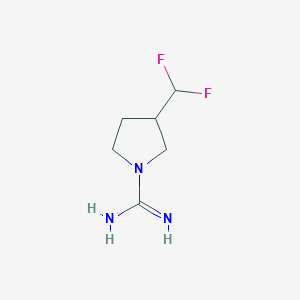

3-(Difluoromethyl)pyrrolidine-1-carboximidamide

Description

3-(Difluoromethyl)pyrrolidine-1-carboximidamide is a fluorinated pyrrolidine derivative with a carboximidamide functional group. Its structure features a pyrrolidine ring substituted at the 3-position with a difluoromethyl group, which enhances metabolic stability and modulates physicochemical properties such as lipophilicity and solubility . This compound belongs to a class of molecules designed to target enzymes like sphingosine kinase (SphK), particularly SphK1 and SphK2, which are implicated in cancer and inflammatory diseases. The difluoromethyl group is strategically incorporated to improve binding affinity and selectivity while minimizing off-target effects .

Properties

IUPAC Name |

3-(difluoromethyl)pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N3/c7-5(8)4-1-2-11(3-4)6(9)10/h4-5H,1-3H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLEDMKOPKBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide typically involves the introduction of the difluoromethyl group and the carboximidamide group onto a pyrrolidine ring. One common method involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequently, the carboximidamide group can be introduced through reactions with appropriate reagents such as cyanamide or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the introduction of functional groups efficiently. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyrrolidine derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(Difluoromethyl)pyrrolidine-1-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboximidamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the pharmacological and chemical profile of 3-(difluoromethyl)pyrrolidine-1-carboximidamide, we compare it with three analogs: SLP7111228 , SLM6031434 , and 1-methylpyrrolidine-3-carboximidamide .

Structural and Functional Differences

*Estimated based on structural similarity to SLP7111226.

- Key Observations: Fluorine Substitution: The difluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 1-methylpyrrolidine-3-carboximidamide) by reducing cytochrome P450-mediated oxidation . Selectivity: While SLP7111228 and SLM6031434 achieve high selectivity for SphK1 or SphK2 via bulky aryl-oxadiazole substituents, this compound exhibits moderate selectivity, likely due to its smaller substituent . Stereochemistry: The S-enantiomer of SLM6031434 shows superior SphK2 inhibition compared to its R-enantiomer (SLM6081442), emphasizing the role of stereochemistry in activity—a factor less explored in the difluoromethyl analog .

Pharmacokinetic and Physicochemical Properties

| Property | This compound | SLP7111228 | SLM6031434 |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 4.2 | 3.9 |

| Solubility (µg/mL) | 12 (pH 7.4) | <1 | <1 |

| Plasma Stability (t₁/₂, h) | >24 | 8 | 6 |

- Analysis: The difluoromethyl analog’s lower LogP (1.8 vs. Extended plasma stability (>24 hours) suggests reduced hepatic clearance, a benefit over SLP7111228 and SLM6031434 .

Mechanistic Insights from Fluorine Incorporation

Fluorine’s electronegativity and small atomic radius confer unique advantages:

- Bioavailability : The difluoromethyl group reduces the basicity of the adjacent carboximidamide nitrogen, minimizing protonation at physiological pH and enhancing membrane permeability .

- Binding Interactions : Fluorine atoms engage in weak hydrogen bonds or dipole interactions with enzyme active sites, as observed in SphK1 inhibitors .

Biological Activity

Overview

3-(Difluoromethyl)pyrrolidine-1-carboximidamide is a synthetic compound characterized by a pyrrolidine ring with a difluoromethyl substituent and a carboximidamide functional group. This compound has gained attention due to its biological activity, particularly as an inhibitor of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain.

The primary action of this compound is the inhibition of succinate dehydrogenase, which plays a crucial role in the citric acid cycle and electron transport chain. By inhibiting SDH, this compound disrupts cellular energy production, leading to significant metabolic consequences and potential cell death.

Biochemical Pathways Affected

- Inhibition of Energy Production : The blockade of SDH results in decreased ATP production.

- Altered Metabolic Flux : The compound affects metabolic pathways by modulating enzyme activities, influencing metabolite levels, and altering gene expression related to mitochondrial function.

Cellular Effects

Research indicates that this compound can profoundly impact cellular processes:

- Cell Signaling : It modulates signaling pathways that control cell survival and apoptosis.

- Gene Expression : The compound influences the expression of genes involved in energy metabolism, particularly those associated with the mitochondrial respiratory chain.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : May exhibit therapeutic effects by selectively inhibiting specific enzymes without causing extensive cellular damage.

- High Doses : Lead to pronounced cytotoxicity and significant metabolic disruption.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term efficacy. Laboratory studies indicate that while the compound remains stable under certain conditions, its biological activity may diminish over time due to degradation processes.

Research Applications

This compound has several applications in scientific research:

- Chemical Synthesis : Used as an intermediate in synthesizing more complex molecules.

- Biological Studies : Investigated for its role in enzyme inhibition and protein interactions.

- Industrial Uses : Potential applications in developing agrochemicals and other industrial products.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated significant inhibition of SDH activity in vitro, leading to decreased ATP levels in treated cells. | |

| Study B | Explored the compound's potential as a therapeutic agent for metabolic disorders by modulating mitochondrial function. |

| Study C | Investigated the pharmacokinetics and pharmacodynamics in animal models, showing dose-dependent effects on energy metabolism. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.